molecular formula C7H13F2NO2 B13498205 Methyl 2-amino-5,5-difluorohexanoate

Methyl 2-amino-5,5-difluorohexanoate

Cat. No.: B13498205
M. Wt: 181.18 g/mol
InChI Key: MIKDVHPLTQDKAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,5-difluorohexanoate is an organic compound with the molecular formula C7H13F2NO2. This compound is characterized by the presence of an amino group and two fluorine atoms on a hexanoate backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5,5-difluorohexanoate typically involves the reaction of 2-aminohexanoic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,5-difluorohexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-5,5-difluorohexanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5,5-difluorohexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 2-amino-5,5-difluoroheptanoate
  • Methyl 2-amino-5,5-difluoropentanoate

Uniqueness

Methyl 2-amino-5,5-difluorohexanoate is unique due to its specific substitution pattern and the presence of two fluorine atoms on the hexanoate backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13F2NO2

Molecular Weight

181.18 g/mol

IUPAC Name

methyl 2-amino-5,5-difluorohexanoate

InChI

InChI=1S/C7H13F2NO2/c1-7(8,9)4-3-5(10)6(11)12-2/h5H,3-4,10H2,1-2H3

InChI Key

MIKDVHPLTQDKAM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)OC)N)(F)F

Origin of Product

United States

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